Pro-Gly
Overview
Description
Pro-Gly, short for L-prolyl-L-glycine, is a dipeptide that has been gaining attention in scientific research due to its potential health benefits. This dipeptide is composed of two amino acids, proline and glycine, which are both essential for the proper functioning of the human body. In recent years, Pro-Gly has been studied extensively for its potential therapeutic applications, particularly in the areas of anti-inflammatory and anti-oxidant effects.
Scientific Research Applications
1. Food Chemistry and Heat Treatment Detection
In food chemistry, the Gly-Pro kit, typically used for clinical diabetes diagnosis, can estimate the heat treatment effects on food and protein–sugar model systems. This application is valuable for detecting early products of the Maillard reaction in food processing (Bourais, Amine, Moscone, & Palleschi, 2006).
2. Peptide Conformational Studies
The Pro-Gly sequence is often used in peptides and proteins to mimic natural beta-hairpin turns. Investigations into the conformational properties of Pro-Gly, using techniques like NMR, Raman scattering, and Raman optical activity (ROA), contribute significantly to understanding peptide folding in aqueous environments (Buděšínský et al., 2008).
3. Collagen Polypeptide Models in Microgravity
(Pro-Pro-Gly)10, a collagen polypeptide model, demonstrates the impact of microgravity on crystal growth. Studied aboard the Space Shuttle Discovery, microgravity-grown crystals of this model showed significant improvements in dimensions and resolution, providing insights into collagen structure and formation (Berisio et al., 2000).
4. Plant Stress Resistance
Glycine betaine (GB) and proline in plants accumulate in response to environmental stresses. These compounds are crucial for enzyme and membrane integrity and osmotic adjustment in plants under stress conditions. Research in this area contributes to understanding how plants adapt to challenging environmental factors (Ashraf & Foolad, 2007).
5. Medical Applications in Gastroenterology
Pro-Gly-Pro and its metabolite Gly-Pro have shown effectiveness in preventing erosive and ulcerative lesions in the gastric mucosa under stress conditions. This research has potential implications for developing new pharmaceutical products in gastroenterology (Falalyeyeva et al., 2010).
6. Dipeptide Transport in Intestinal Mucosa
Studies on the uptake of glycyl-L-proline (Gly-Pro) in the intestinal mucosa of rabbits provide insights into the transport mechanisms for dipeptides, which are crucial for protein absorption and digestion, especially in newborns (Guandalini & Rubino, 1982).
properties
IUPAC Name |
2-(pyrrolidine-2-carbonylamino)acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O3/c10-6(11)4-9-7(12)5-2-1-3-8-5/h5,8H,1-4H2,(H,9,12)(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNKSNIBMTUYWSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O3 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pro-Gly | |
CAS RN |
2578-57-6 | |
Record name | Prolylglycine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89175 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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